![molecular formula C17H15F3N2O4S B2697226 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1209970-26-2](/img/structure/B2697226.png)
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been used in the development of bromodomain inhibitors, which are involved in the epigenetic regulation of gene expression .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . It has been complexed with TRIM24 PHD-bromodomain for structural studies . The resolution of the crystal structure was 1.73 Å .Physical And Chemical Properties Analysis
The exact physical and chemical properties of this compound are not provided in the available resources. It has a molecular formula of C17H18N2O4S and a molecular weight of 346.4.Applications De Recherche Scientifique
Antitumor Activity
A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antitumor activity. Notably, some compounds showed more potent and efficacious antitumor activity than Doxorubicin, a reference drug, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Agonist Activity at Human Beta3 Adrenergic Receptors
Research on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety revealed their potent and selective agonist activity at human beta3 adrenergic receptors. This finding suggests the therapeutic potential of these compounds in treating conditions related to beta3 adrenergic receptors (Parmee et al., 2000).
Molecular Interactions with Human Carbonic Anhydrases
Another study focused on the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides. The research aimed to improve selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. One compound exhibited remarkable inhibition for the brain-expressed human carbonic anhydrase VII, showcasing the importance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).
Antioxidant and Enzyme Inhibitory Profile
A series of benzenesulfonamides incorporating 1,3,5-triazine motifs were investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate to high inhibition potency, which is relevant for diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Antimicrobial Activity
The antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives showed that some compounds exhibited significant activity against Gram-positive bacteria. This study highlights the potential of these compounds as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Mécanisme D'action
Orientations Futures
The compound has been used in the development of a potent and selective inhibitor (IACS-9571) with low nanomolar affinities for TRIM24 and BRPF1 . This inhibitor has excellent cellular potency and favorable pharmacokinetic properties, making it a high-quality chemical probe for the evaluation of TRIM24 and/or BRPF1 bromodomain function in vitro and in vivo . This suggests potential future directions in the development of treatments for conditions related to these proteins.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S/c1-22-15-8-3-12(10-11(15)2-9-16(22)23)21-27(24,25)14-6-4-13(5-7-14)26-17(18,19)20/h3-8,10,21H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYQMPVBKTVPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.